molecular formula C16H23NO B5640176 4-benzyl-1-isobutyrylpiperidine

4-benzyl-1-isobutyrylpiperidine

Cat. No.: B5640176
M. Wt: 245.36 g/mol
InChI Key: VACPZZBFCLJGKU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. researchgate.netresearchgate.netnih.gov This structural motif is not just a synthetic curiosity; it is a privileged scaffold found in a multitude of natural products, particularly alkaloids, and is a core component of numerous pharmaceutical agents. researchgate.netresearchgate.netchemicalbook.com The prevalence of piperidine derivatives in drug design stems from their proven ability to interact with biological targets, leading to a wide spectrum of pharmacological activities. wikipedia.org

Researchers have successfully developed piperidine-containing compounds with applications as analgesics, antimicrobials, anti-cancer agents, anti-inflammatories, and therapies for neurodegenerative diseases like Alzheimer's. researchgate.net The versatility of the piperidine ring allows for extensive chemical modification at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its biological function. The development of fast and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. researchgate.net

Overview of Acylpiperidines as Versatile Chemical Motifs

Within the broad family of piperidine derivatives, acylpiperidines represent a significant subclass. An acylpiperidine is characterized by the attachment of an acyl group (R-C=O) to the piperidine nitrogen atom. nih.gov This N-acylation is a fundamental and widely used strategy in synthetic and medicinal chemistry for several reasons. The introduction of an acyl group can significantly alter a molecule's properties, including its polarity, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a specific biological target.

For example, research into inhibitors of the enzyme acetylcholinesterase has shown that the nature of the N-acyl group on a piperidine scaffold can dramatically enhance inhibitory activity. nih.gov Similarly, studies on N-substituted piperidine derivatives have demonstrated that varying the N-acyl group leads to a wide range of potencies for other enzymes, such as 5-alpha-reductase. nih.gov This highlights the role of the N-acyl moiety as a critical handle for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.

Specific Research Context of 4-benzyl-1-isobutyrylpiperidine within Piperidine Chemistry

While direct and extensive research focused solely on this compound is not prominent in publicly available literature, its scientific context can be clearly understood by examining its constituent parts: the 4-benzylpiperidine (B145979) core and the N-isobutyryl group.

The parent molecule, 4-benzylpiperidine, is a known research chemical and a valuable building block in medicinal chemistry. wikipedia.orgsigmaaldrich.com It is recognized as a monoamine releasing agent and has been used as a reactant for the synthesis of various potential therapeutic agents, including antiproliferatives, GABA uptake inhibitors, and histamine (B1213489) H3 antagonists. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound involves the N-acylation of the 4-benzylpiperidine core. This type of modification is a standard tactic in medicinal chemistry to create a library of related compounds for biological screening. The addition of the isobutyryl group—a relatively small, branched alkyl acyl group—modifies the steric and electronic properties of the parent 4-benzylpiperidine. The purpose of such a synthesis would typically be to investigate how this specific N-acylation affects the biological activity of the 4-benzylpiperidine scaffold. By creating derivatives like this, researchers can systematically probe the SAR of a chemical series to identify compounds with improved potency, selectivity, or pharmacokinetic properties, building upon the known activities of other N-acylated piperidines. nih.govnih.gov

Historical Development of Piperidine and Acylpiperidine Synthesis

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activity. Historically, the synthesis of piperidines has been a central theme in organic chemistry. Early methods often relied on the reduction of pyridine (B92270) precursors. The catalytic hydrogenation of pyridines, a method that remains relevant today, provides a direct route to the saturated piperidine core.

The synthesis of N-acylpiperidines followed the development of reliable methods for amide bond formation. The Schotten-Baumann reaction, dating back to the late 19th century, represents one of the earliest methods for acylating amines, including cyclic amines like piperidine, using acyl chlorides in the presence of a base. The 20th century saw the advent of a wide range of coupling reagents designed to facilitate the reaction between a carboxylic acid and an amine under milder conditions, significantly expanding the toolkit for synthesizing acylpiperidines with diverse functionalities and minimizing side reactions. These developments have been crucial in the synthesis of complex piperidine-containing molecules.

Precursor Synthesis and Building Block Derivatization

The synthesis of this compound is a convergent process that begins with the preparation of its two key precursors: the 4-benzylpiperidine core and a reactive derivative of isobutyric acid.

The 4-benzylpiperidine scaffold can be constructed through several synthetic routes. A common and effective method starts from 4-cyanopyridine (B195900) and toluene. The reaction between these two precursors forms 4-benzylpyridine, which is then subjected to catalytic hydrogenation to reduce the pyridine ring, yielding 4-benzylpiperidine chemicalbook.comwikipedia.org.

Another approach involves the use of a pre-formed piperidine ring, such as 1-benzyl-4-piperidone. This starting material can be transformed into 4-benzylpiperidine through various synthetic manipulations, including reactions that introduce the benzyl (B1604629) group at the 4-position, followed by deprotection of the nitrogen if necessary researchgate.netgoogle.com. For instance, a Shapiro reaction followed by cross-coupling can be employed to introduce the benzyl group.

Additionally, 4-benzylpiperidine can be synthesized from 4-benzyl-1-[(4-methylphenyl)sulfonyl]piperidine through the removal of the tosyl protecting group chemicalbook.com.

Table 1: Selected Synthetic Routes to 4-benzylpiperidine

Starting Material(s) Key Transformation(s) Product
4-Cyanopyridine, Toluene Benzylation, Catalytic Hydrogenation 4-benzylpiperidine
1-Benzyl-4-piperidone Shapiro Reaction, Cross-Coupling 4-benzylpiperidine

To facilitate the acylation of the 4-benzylpiperidine nitrogen, isobutyric acid is typically converted into a more reactive derivative. The choice of derivative influences the reaction conditions required for the subsequent amidation.

A common strategy is the conversion of isobutyric acid to its acyl chloride, isobutyryl chloride. This can be achieved by treating isobutyric acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) fishersci.co.ukwikipedia.org. Isobutyryl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by the secondary amine of 4-benzylpiperidine.

Alternatively, isobutyric anhydride can be used as the acylating agent. Anhydrides are generally less reactive than acyl chlorides, which can be advantageous in controlling the reaction rate and minimizing side reactions libretexts.org.

Table 2: Common Reactive Derivatives of Isobutyric Acid for Acylation

Derivative Name Structure Preparation Reagent(s) Reactivity
Isobutyryl chloride (CH₃)₂CHCOCl Thionyl chloride, Oxalyl chloride High

Direct N-Acylation Approaches for this compound

The final step in the synthesis of this compound is the formation of the amide bond between the 4-benzylpiperidine core and the isobutyryl group. This is typically achieved through direct N-acylation.

The direct reaction between a carboxylic acid (isobutyric acid) and an amine (4-benzylpiperidine) to form an amide is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the carboxylic acid's carboxyl group must be activated fishersci.co.ukbachem.com.

One approach is the use of the reactive isobutyric acid derivatives discussed previously. The reaction of 4-benzylpiperidine with isobutyryl chloride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct, is a classic and effective method for N-acylation fishersci.co.uk.

In modern synthetic chemistry, a wide variety of coupling reagents are employed to facilitate amide bond formation directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. Common classes of coupling reagents include carbodiimides, phosphonium salts, and uronium/aminium salts.

Table 3: Selected Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagent(s) Abbreviation Byproduct Characteristics
Carbodiimide Dicyclohexylcarbodiimide, Diisopropylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC, DIC, EDC Urea derivatives; solubility varies
Phosphonium Salt (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Hexamethylphosphoramide (toxic)
Phosphonium Salt (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Non-toxic byproduct
Uronium/Aminium Salt O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Tetramethylurea

The choice of coupling reagent can be critical for achieving high yields and purity, especially when dealing with sterically hindered substrates or sensitive functional groups bachem.compeptide.com. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization in chiral substrates bachem.com.

The optimization of the N-acylation reaction is crucial for maximizing the yield and purity of this compound. Several factors must be considered:

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used for amidation reactions. The choice of solvent can affect the solubility of the reactants and reagents, as well as the reaction rate.

Base: In reactions involving acyl chlorides or when using the salt form of the amine, a base is required. Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently employed to scavenge the acid produced during the reaction without competing with the primary amine as a nucleophile.

Temperature: Amidation reactions are often carried out at room temperature. However, for less reactive substrates or to increase the reaction rate, heating may be necessary. Conversely, for highly reactive species or to minimize side reactions, cooling the reaction mixture may be beneficial.

Stoichiometry: The molar ratio of the reactants and reagents can significantly impact the outcome of the reaction. Typically, a slight excess of the acylating agent or the amine may be used to drive the reaction to completion. The amount of coupling reagent and base is also carefully controlled.

Purification: After the reaction is complete, the desired product, this compound, must be isolated and purified. This often involves an aqueous workup to remove water-soluble byproducts and unreacted reagents, followed by chromatographic techniques such as column chromatography to obtain the pure compound.

By systematically varying these parameters, a synthetic chemist can develop a robust and high-yielding protocol for the synthesis of this compound.

An in-depth examination of the synthetic approaches for this compound and its related analogs reveals a focus on stereochemical control and the integration of environmentally conscious principles. The development of methodologies to produce enantiomerically pure piperidine derivatives is crucial, given the often differing pharmacological profiles of stereoisomers. Concurrently, the pharmaceutical industry's shift towards sustainable practices has spurred innovation in green synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13(2)16(18)17-10-8-15(9-11-17)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACPZZBFCLJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227984
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77251-48-0
Record name AI3-37157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AI3-37157
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 Benzyl 1 Isobutyrylpiperidine

Transformations at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring, being part of an amide linkage, exhibits reactivity typical of N-acyl compounds. Key transformations at this position involve cleavage of the nitrogen-acyl bond or reactions of the piperidine nitrogen itself.

One of the primary reactions is the removal of the isobutyryl group, a process known as N-deacylation. This can be accomplished under vigorous alkaline hydrolysis conditions, for instance, by refluxing with potassium hydroxide (B78521) in a suitable solvent like 2-methoxyethanol. researchgate.net Such conditions are often necessary to cleave the stable amide bond. researchgate.net

Alternatively, the entire N-benzylpiperidine motif can be subject to transformations. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst can lead to the removal of the N-benzyl group. mdma.chmdma.ch This method is advantageous as it proceeds under neutral conditions. mdma.ch The process involves the transfer of hydrogen from ammonium formate to the substrate, mediated by the palladium catalyst, resulting in the cleavage of the benzylic C-N bond. mdma.ch

Furthermore, the piperidine nitrogen can participate in the formation of quaternary ammonium salts through alkylation, although this typically requires prior removal of the acyl group to liberate the secondary amine. researchgate.net The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with alkyl halides to form N-alkylpiperidinium salts. researchgate.net

Modifications of the Benzyl (B1604629) Moiety

The benzyl group attached at the 4-position of the piperidine ring offers several sites for chemical modification, primarily on the aromatic ring and at the benzylic position.

The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the alkyl substituent (the piperidinemethyl group), which is generally an ortho-, para-directing group. However, the reaction conditions need to be carefully controlled to avoid side reactions. Nucleophilic aromatic substitution is also possible if the ring is suitably activated with strong electron-withdrawing groups, proceeding through a benzyne (B1209423) intermediate under certain conditions. masterorganicchemistry.comchemistry.coach

The benzylic position is particularly reactive due to the stability of benzylic carbocations, radicals, or anions that can form as intermediates. chemistry.coach This allows for a range of substitution reactions at this site. organic-chemistry.org

Catalytic hydrogenation can be employed to reduce the aromatic ring to a cyclohexyl ring. This transformation typically requires a catalyst such as rhodium or ruthenium under hydrogen pressure. The synthesis of 4-benzylpyridine, a precursor, can be achieved by reacting 4-cyanopyridine (B195900) with toluene, followed by catalytic hydrogenation of the pyridine (B92270) ring to yield 4-benzylpiperidine (B145979). chemicalbook.comwikipedia.org

Reactions at the Isobutyryl Group

The isobutyryl group, being a tertiary amide, is relatively stable but can undergo specific transformations.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield 4-benzylpiperidine and isobutyric acid. This reaction is typically carried out under strong acidic or basic conditions with heating. Alkaline hydrolysis, for instance, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.netumich.eduarkat-usa.org While tertiary amides are generally more resistant to hydrolysis than primary or secondary amides, the reaction can be driven to completion with vigorous conditions. researchgate.netarkat-usa.org A mild protocol using sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758) has also been reported for the hydrolysis of N,N-substituted amides. researchgate.netumich.eduarkat-usa.org

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) to afford the corresponding amine, N-isobutyl-4-benzylpiperidine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.comgoogle.com The reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced by the hydride reagent. masterorganicchemistry.com Catalytic hydrogenation of amides is also possible but often requires harsh conditions and specific catalysts. acsgcipr.org

Stability and Degradation Pathways under Laboratory Conditions

The stability of 4-benzyl-1-isobutyrylpiperidine is influenced by environmental factors such as heat, light, and the presence of oxidizing agents or strong acids and bases.

Thermal Stability: Piperidine and its derivatives are known to be relatively stable at moderate temperatures. However, at elevated temperatures, thermal decomposition can occur. For instance, studies on the thermal degradation of aqueous piperazine (B1678402) (a related cyclic amine) have shown that decomposition is first-order in the amine concentration, with an activation energy of 183.5 kJ/mol. utexas.edu Piperidine itself is considered stable, but heating may cause expansion or decomposition, leading to the rupture of containers. scbt.com

Oxidative Degradation: The presence of oxidizing agents can lead to the degradation of the molecule. The piperidine ring can be susceptible to oxidation. For example, piperidine can react with calcium hypochlorite (B82951) to form N-chloropiperidine. wikipedia.org The benzyl group can also be oxidized, potentially at the benzylic position.

Hydrolytic Stability: As discussed in section 3.3, the isobutyryl amide linkage is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 4-benzylpiperidine and isobutyric acid. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Photochemical Stability: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the compound. The aromatic benzyl group can absorb UV light, which may initiate photochemical reactions.

Functional Group Interconversions for Derivative Synthesis

The various reactive sites on this compound allow for a wide range of functional group interconversions, making it a versatile scaffold for the synthesis of new derivatives.

Starting from 4-benzylpiperidine, which can be obtained by hydrolysis of the title compound, a variety of N-substituted derivatives can be prepared. scbt.comsigmaaldrich.comnih.govnist.gov For example, reductive amination with aldehydes or ketones can introduce new substituents on the piperidine nitrogen. researchgate.netresearchgate.net

The benzyl moiety can also be a starting point for further functionalization. For instance, Suzuki coupling reactions can be used to form new carbon-carbon bonds on the aromatic ring, allowing for the synthesis of a wide array of substituted 4-benzylpiperidine derivatives. organic-chemistry.org

The isobutyryl group can be transformed as previously described (hydrolysis and reduction) to provide either the free secondary amine or the N-isobutyl derivative, which can then be used in subsequent synthetic steps. For example, the resulting secondary amine can be reacted with various electrophiles to introduce different functional groups at the nitrogen atom.

Below is a table summarizing potential derivative syntheses starting from key intermediates of this compound.

Starting MaterialReagent(s)TransformationProduct Type
This compoundLiAlH4, then H2OReduction of amideN-isobutyl-4-benzylpiperidine
This compoundKOH, H2O, heatHydrolysis of amide4-benzylpiperidine
4-benzylpiperidineAlkyl halide, baseN-AlkylationN-alkyl-4-benzylpiperidine
4-benzylpiperidineAldehyde/Ketone, NaBH3CNReductive AminationN-substituted-4-benzylpiperidine
4-benzylpiperidineAryl halide, Pd catalystSuzuki Coupling4-(substituted-benzyl)piperidine

An in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives reveals critical insights into their molecular interactions and activity profiles. This article explores the methodologies used to elucidate these relationships, the impact of chemical modifications at various positions of the molecule, and a comparative analysis with related chemical scaffolds.

Molecular and Mechanistic Investigations in Vitro and Biophysical

Target Identification Strategies for N-Acylpiperidine Compounds

The identification of specific biological targets for N-acylpiperidine compounds, including 4-benzyl-1-isobutyrylpiperidine, employs a range of sophisticated strategies. A primary approach involves the synthesis of radiolabeled analogues of the compound to probe for interactions within biological systems. For instance, derivatives of N-benzylpiperidine have been radioiodinated to create specific radiopharmaceuticals. nih.govresearchgate.net These labeled molecules are then used in binding assays with tissue preparations or cell lines to identify and characterize receptor targets. nih.govresearchgate.net

Another key strategy is the affinity-based pull-down method. nih.gov In this technique, the small molecule is chemically modified, often by attaching a biotin (B1667282) tag or immobilizing it on a solid support like agarose (B213101) beads. nih.gov This "bait" molecule is incubated with cell lysates, and any proteins that bind to it are isolated and subsequently identified using methods such as mass spectrometry. nih.gov These approaches are crucial for elucidating the primary protein targets with which compounds like this compound interact, paving the way for more detailed mechanistic studies.

Receptor Binding Profiling and Ligand-Target Interactions

Research into N-benzylpiperidine derivatives has shown a significant affinity for sigma receptors, which are implicated in a variety of cellular functions and are present in numerous tissues, including cancerous cells. nih.govresearchgate.net

Radioligand binding assays are a cornerstone for profiling the receptor interactions of these compounds. In these experiments, a radiolabeled ligand, such as a radioiodinated version of an N-benzylpiperidine derivative, is incubated with a biological sample (e.g., tumor cell membranes). nih.govresearchgate.net The specific binding of the radioligand to its receptor can be displaced in a dose-dependent manner by unlabeled competitor compounds, such as this compound. This competition allows for the determination of the compound's binding affinity.

For example, in vitro competition binding studies have been performed using radioiodinated N-(N-benzylpiperidin-4-yl) benzamide (B126) variants in human prostate (LnCAP) and breast (MCF-7) cancer cells. nih.govresearchgate.net Similarly, the affinity for the σ2 receptor has been determined using rat liver membrane preparations with [3H]ditolylguanidine as the radioligand. nih.gov While not specifically documented in the provided sources for this compound, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also powerful biophysical methods used to measure the real-time kinetics and thermodynamics of ligand-target interactions without the need for radioactive labels.

Through binding assays, sigma-1 (σ1R) and sigma-2 (σ2R) receptors have been identified as primary targets for N-benzylpiperidine compounds. nih.govresearchgate.net These studies have successfully determined the binding affinities, expressed as inhibition constants (Kᵢ) or dissociation constants (Kₑ).

Scatchard analysis of radioligand binding data has further elucidated these interactions. For a radioiodinated N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in MCF-7 cells, a dissociation constant (Kₑ) of 26 nM and a maximum binding capacity (Bₘₐₓ) of 4000 fmol/mg protein were determined. researchgate.net Molecular docking studies on related 1-benzylpiperidine (B1218667) derivatives have identified key amino acid residues within the σ2 receptor binding pocket, including His21, Met59, Phe66, Leu70, and Tyr147, which are crucial for stabilizing the ligand within the active site. nih.gov

Table 1: Binding Affinities of N-Benzylpiperidine Derivatives for Sigma Receptors

Compound/LigandCell Line/PreparationReceptor TargetBinding Constant (Kᵢ/Kₑ)Reference
4-IBP (a related benzamide)LnCAP Human Prostate Tumor CellsSigma ReceptorsKᵢ = 4.09 nM nih.gov
4-[¹²⁵I]BPMCF-7 Breast Tumor CellsSigma ReceptorsKᵢ = 4.6 nM (vs. Haloperidol) researchgate.net
4-[¹²⁵I]BPMCF-7 Breast Tumor CellsSigma ReceptorsKₑ = 26 nM researchgate.net
Compound 3 (a dicarbonitrile derivative)N/A (hσ₁R)Sigma-1 ReceptorKᵢ = 2.97 nM nih.gov

Cellular Pathway Perturbation Studies (In Vitro Cell-Based Assays)

In vitro cell-based assays are crucial for understanding how a compound affects cellular functions. These studies typically involve exposing cultured cells to the compound and observing changes in their behavior, such as alterations in signaling pathways or viability.

Effects on Signal Transduction Cascades

Signal transduction cascades are the networks of biochemical reactions that cells use to respond to external stimuli. Investigating a compound's effect on these pathways can reveal its mechanism of action. At present, there are no available research articles or data that describe the effects of this compound on any specific signal transduction cascades.

Cellular Uptake and Subcellular Distribution (Non-Pharmacokinetic)

Understanding how a compound enters a cell and where it localizes is fundamental to interpreting its biological activity. Techniques such as fluorescence microscopy are often employed for these studies. However, there is no published information regarding the cellular uptake mechanisms or the subcellular distribution patterns of this compound.

Structural Biology of Ligand-Target Complexes

Structural biology techniques provide atomic-level insights into how a ligand, such as this compound, binds to its protein target. This information is invaluable for drug design and understanding molecular recognition.

X-ray Crystallography of Protein-Ligand Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including the precise interactions between a ligand and its binding site on a protein. A search of crystallographic databases and scientific literature did not yield any structures of this compound in a complex with a protein target.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is another key method for studying ligand-protein interactions in solution. It can identify the binding interface and characterize the dynamics of the interaction. There are currently no published NMR studies that map the interaction of this compound with any protein target.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Based Virtual Screening

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For derivatives of the 4-benzylpiperidine (B145979) scaffold, docking studies have been crucial in elucidating potential binding modes within the active sites of targets like the µ-opioid receptor and acetylcholinesterase. researchgate.netsci-hub.seresearchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For instance, studies on analogous structures consistently show a critical interaction between the protonated piperidine (B6355638) nitrogen and a conserved aspartate residue (Asp147) in the µ-opioid receptor's binding pocket. nih.govscispace.com

When the three-dimensional structure of a biological target is not known, ligand-based virtual screening becomes a valuable alternative. This method uses the known structure of an active compound, like 4-benzyl-1-isobutyrylpiperidine, to build a pharmacophore model. This model represents the essential spatial and electronic features required for biological activity. The pharmacophore is then used to search large databases for other molecules that match these features, potentially identifying novel compounds with similar therapeutic effects. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov For the this compound scaffold, DFT can be used to calculate its molecular orbital energies (HOMO and LUMO), charge distribution, and molecular electrostatic potential (MEP). nih.gov These calculations reveal the molecule's chemical reactivity and stability. nih.govmdpi.com The MEP, for example, can visualize the electron-rich and electron-poor regions of the molecule, predicting sites that are favorable for interactions with biological receptors or for metabolic transformation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations of ligands based on the piperidine scaffold complexed with receptors, such as the µ-opioid receptor, are used to assess the stability of the docked conformation. scispace.comsemanticscholar.org These simulations can reveal how the ligand and protein move and adapt to each other, confirming the stability of key interactions and exploring the flexibility of the ligand's rotatable bonds. nih.govscispace.com This detailed understanding of the binding dynamics is crucial for validating docking results and gaining a more accurate picture of the ligand-receptor recognition process. sci-hub.senih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of 4-phenylpiperidine, QSAR studies have been conducted to predict their analgesic activities. nih.govdaneshyari.com These models use calculated molecular descriptors (representing physicochemical properties like size, electronic character, and hydrophobicity) to build a predictive equation. nih.gov A robust QSAR model can then be used to estimate the activity of newly designed analogs before they are synthesized, helping to prioritize the most promising candidates and streamline the discovery process. nih.govdaneshyari.com Structure-activity relationship (SAR) studies on related fentanyl analogs have shown that steric factors, such as the size of substituents on the piperidine ring, play a crucial role in determining analgesic potency. bg.ac.rsnih.goveurekaselect.com

Rational Design Principles for New Chemical Entities based on this compound Scaffold

The insights gathered from docking, MD simulations, and QSAR studies provide a foundation for the rational design of new chemical entities. researchgate.netmdpi.com By understanding the specific structural features of the this compound scaffold that govern its binding affinity and activity, chemists can make targeted modifications to create improved molecules. For example, if docking studies indicate an unoccupied hydrophobic pocket in the receptor's active site, the benzyl (B1604629) group could be modified with appropriate substituents to fill that space and increase binding strength. researchgate.net This structure-based drug design approach, which integrates computational predictions with synthetic chemistry, is a cornerstone of modern medicinal chemistry for developing novel therapeutic agents with enhanced potency and selectivity. nih.govnih.govresearchgate.net

Analytical Methodologies in Research on 4 Benzyl 1 Isobutyrylpiperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural confirmation and determination of purity for 4-benzyl-1-isobutyrylpiperidine. These techniques provide detailed information about the molecular structure, functional groups, and electronic environment of the compound. While specific spectral data for this compound is not widely published, the expected spectral characteristics can be inferred from its structural components: the 4-benzylpiperidine (B145979) core and the N-isobutyryl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the piperidine (B6355638) ring, and the protons of the isobutyryl group. The chemical shifts and coupling patterns would provide information about the connectivity and stereochemistry of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the isobutyryl group, the carbons of the phenyl ring, and the carbons of the piperidine ring.

Predicted ¹H and ¹³C NMR Data for Structural Moieties of this compound

This table is predictive and based on data for structurally related compounds.

Moiety Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl - Aromatic 7.10 - 7.30 125.0 - 140.0
Benzyl - CH₂ ~2.50 ~43.0
Piperidine - CH (at C4) 1.50 - 1.70 ~37.0
Piperidine - CH₂ (at C2, C6) 2.50 - 4.50 (diastereotopic) ~46.0
Piperidine - CH₂ (at C3, C5) 1.20 - 1.80 ~32.0
Isobutyryl - CH ~2.80 ~35.0
Isobutyryl - CH₃ ~1.10 ~20.0

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity. The electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the benzyl group, the isobutyryl group, and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretch of the isobutyryl group, typically in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzene (B151609) ring, typically showing characteristic absorption bands in the UV region.

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for monitoring the synthesis of this compound, assessing its purity, and for its purification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds like this compound.

Normal-Phase HPLC: In this mode, a polar stationary phase is used with a nonpolar mobile phase. This can be useful for separating isomers or closely related compounds.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, GC analysis may be possible, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. google.com The choice of the GC column (e.g., a nonpolar or medium-polarity capillary column) and temperature programming are critical for achieving good separation.

Exemplary Chromatographic Conditions for Related Piperidine Derivatives

These conditions for related compounds can serve as a starting point for method development for this compound.

Technique Compound Stationary Phase Mobile Phase/Carrier Gas Detection
RP-HPLC Piperidine derivatives C18 Acetonitrile/Water with acid modifier UV

Chiral Analytical Methods

Since this compound possesses a chiral center at the C4 position of the piperidine ring (if the substituents at C3 and C5 are different, which they are), it can exist as a pair of enantiomers. Chiral analytical methods are therefore essential to separate and quantify these enantiomers.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, and synthetic polymer-based phases. The choice of the CSP and the mobile phase is crucial for achieving enantioseparation.

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer of this compound would rotate the plane of polarized light to an equal but opposite degree. Polarimetry can be used to determine the optical purity or enantiomeric excess of a sample. researchgate.netmdpi.com

Biophysical Techniques for Molecular Interaction Analysis

To understand the potential biological activity of this compound, biophysical techniques are employed to study its interactions with macromolecular targets such as proteins. nih.govresearchgate.netresearchgate.net These methods can provide information on binding affinity, kinetics, and thermodynamics.

A range of biophysical methods can be applied, including:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): A label-free technique that monitors the binding of the analyte to a target immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) and binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to map the binding site of a ligand on a protein and to determine the structure of the complex.

X-ray Crystallography: Provides a high-resolution three-dimensional structure of the compound bound to its target protein, offering detailed insights into the binding mode.

These analytical methodologies provide a comprehensive toolkit for the thorough characterization of this compound, from its basic chemical structure to its potential interactions with biological systems.

Development of Derivatives and Analogs of 4 Benzyl 1 Isobutyrylpiperidine

Design Strategies for Analog Libraries

The design of analog libraries for 4-benzyl-1-isobutyrylpiperidine focuses on systematic modifications of its core structure. A key strategy involves the creation of a pharmacophore model based on known active compounds, which guides the design of focused libraries. This approach has been successfully applied to other piperidine-based compounds targeting various receptors. nih.gov

One common design strategy is the modification of the acyl group at the 1-position of the piperidine (B6355638) ring. By replacing the isobutyryl group with a variety of other acyl moieties, researchers can explore the impact of steric and electronic properties on biological activity. For instance, introducing bulky substituents in the para position of a benzamide (B126) attached to a piperidine core has been shown to substantially increase activity in some systems. cambridgemedchemconsulting.com

Another key area for modification is the 4-benzyl group. Analogs can be designed by introducing substituents on the phenyl ring or by replacing the entire benzyl (B1604629) group with other aromatic or heterocyclic moieties. This allows for the exploration of different binding interactions with the target protein.

Furthermore, rigidification of the structure is a common strategy to enhance potency. For example, replacing flexible side chains with more constrained ring systems can lock the molecule in a more favorable conformation for binding. This approach has proven effective in the development of other 1-benzylpiperidine (B1218667) derivatives.

The following table illustrates a potential design strategy for an analog library of this compound:

Scaffold Position Parent Group Potential Modifications Rationale
Piperidine-1 IsobutyrylOther alkyl amides, cycloalkyl amides, aryl amides, sulfonamidesExplore steric and electronic requirements of the binding pocket.
Piperidine-4 BenzylSubstituted benzyls (e.g., -F, -Cl, -OCH3), other arylmethyl groups (e.g., naphthylmethyl), heteroarylmethyl groups (e.g., pyridylmethyl)Investigate the role of aromatic interactions and hydrogen bonding.
Piperidine Ring PiperidineConformationally restricted analogs (e.g., bicyclic systems)Reduce conformational flexibility to improve binding affinity and selectivity.

Parallel Synthesis and High-Throughput Screening Approaches

To efficiently synthesize and evaluate large numbers of analogs, parallel synthesis and high-throughput screening (HTS) are employed. Parallel synthesis allows for the simultaneous creation of a library of compounds in multiwell plates, where each well contains a distinct molecule. researchgate.net This is particularly well-suited for modifying the N-acyl group of the 4-benzylpiperidine (B145979) core. For example, a common starting material, 4-benzylpiperidine, can be reacted with a diverse set of carboxylic acids or acyl chlorides in a parallel fashion to generate a library of N-acyl derivatives.

Practical conditions for the solution-phase parallel synthesis of 4-substituted N-protected piperidines have been established, enabling the rapid generation of compound libraries. lu.se These libraries can then be subjected to HTS, where they are rapidly tested for activity against a specific biological target. HTS platforms can screen tens of thousands of compounds in a short period, identifying "hits" for further investigation. thermofisher.com

Commercially available compound libraries, such as those from ChemDiv, Maybridge, and Enamine, can also be screened to identify novel scaffolds that may be related to this compound. stanford.edu These libraries are often designed to be "drug-like" and cover a broad range of chemical space. colorado.edu

The general workflow for this approach is as follows:

Library Design: Based on SAR data or computational modeling, a library of target compounds is designed.

Parallel Synthesis: The designed library is synthesized using automated or semi-automated parallel synthesis techniques.

High-Throughput Screening: The synthesized library is screened against the biological target of interest to identify active compounds.

Hit Confirmation and Validation: The activity of the initial "hits" is confirmed through re-testing and further assays.

Lead Optimization: The most promising hits are then selected for further medicinal chemistry efforts to improve their properties.

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties. drughunter.com In the context of this compound, the amide bond of the isobutyryl group is a prime target for bioisosteric replacement to improve metabolic stability and other pharmacokinetic properties. magtech.com.cnnih.gov

Common bioisosteres for the amide group include:

Heterocycles: 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of the amide while being more resistant to enzymatic cleavage. drughunter.comcambridgemedchemconsulting.com

Trifluoroethylamine: This group can mimic the electronic properties of the carbonyl group in the amide and enhance metabolic stability. drughunter.com

The isobutyryl group itself can also be replaced. For example, a tert-butyl group, which is sterically similar, could be replaced with a trifluoromethyl oxetane (B1205548) to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Scaffold hopping is a more drastic approach where the core structure (scaffold) of the molecule is replaced with a different one while maintaining the key pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. rsc.org For this compound, one might replace the piperidine ring with another cyclic amine or a non-basic scaffold that correctly orients the benzyl and acyl-mimicking groups. For instance, a pyrazole (B372694) core has been successfully used to replace a pyrimidine (B1678525) core in a scaffold hopping approach. nih.gov

The following table provides examples of potential bioisosteric replacements for the isobutyryl amide moiety:

Original Group Bioisosteric Replacement Potential Advantages
Isobutyryl Amide1,2,3-TriazoleImproved metabolic stability, altered hydrogen bonding capacity.
Isobutyryl Amide1,2,4-OxadiazoleMimics planarity and dipole of amide, improved metabolic stability. nih.gov
Isobutyryl AmideTrifluoroethylamineIncreased metabolic stability, reduced basicity of the amine. drughunter.com

Exploration of New Chemical Space around the Core Structure

Exploring new chemical space around the this compound core is crucial for identifying next-generation compounds with significantly enhanced properties. This involves moving beyond simple analoging and employing more innovative strategies.

One approach is to utilize computational methods to design novel scaffolds that can present the key pharmacophoric elements in new ways. nih.gov This can involve searching virtual libraries of compounds or using de novo design algorithms.

Another strategy is to use the core structure as a starting point for the synthesis of more complex, three-dimensional molecules. This can help to access new areas of chemical space and potentially lead to compounds with improved selectivity and reduced off-target effects.

Furthermore, the development of novel N-linked aminopiperidine-based inhibitors through scaffold hopping from known antibacterial leads has demonstrated the potential of this approach to discover compounds with entirely new biological activities. nih.gov By applying similar principles to the this compound scaffold, it may be possible to identify derivatives with novel therapeutic applications.

The exploration of new chemical space can be guided by the following principles:

Novel Scaffolds: Introducing new ring systems or core structures.

Increased 3D Complexity: Moving from flat, aromatic systems to more complex, sp3-rich structures.

Fragment-Based Approaches: Using small molecular fragments to probe the binding site and then growing or linking them to create novel ligands.

Research on this compound Remains Undisclosed

Despite a comprehensive review of scientific literature and chemical databases, specific research findings on the chemical compound this compound are not publicly available. This includes its potential applications as a chemical probe or tool compound in various research settings. Consequently, detailed information regarding its use in in vitro biochemical assays, application in cell-based research models, utility in target validation studies, and its contribution to the understanding of biological pathways cannot be provided at this time.

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a well-established and significant structural motif in the field of medicinal chemistry. nih.govresearchgate.netresearchgate.netnih.gov Derivatives of piperidine are integral to numerous classes of pharmaceuticals and biologically active compounds. researchgate.netnih.govencyclopedia.pub The versatility of the piperidine ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. nih.govresearchgate.net

Similarly, the N-benzyl group is a common feature in many biologically active molecules, often utilized by medicinal chemists to modulate the physicochemical properties and efficacy of drug candidates. nih.gov The synthesis of various N-benzyl piperidine derivatives has been explored in the context of developing new therapeutic agents. For instance, derivatives of N-benzyl piperidin-4-one have been synthesized and investigated for their antimicrobial properties. researchgate.net

While general methodologies for the synthesis of related structures like 4-benzylpiperidine and N-benzyl-4-piperidone are documented, chemicalbook.comsigmaaldrich.comresearchgate.netgoogle.com and the biological activities of various other substituted piperidines are subjects of ongoing research, mdpi.comajchem-a.comnih.gov specific data for this compound is absent from the current body of scientific literature. The lack of published research prevents a detailed discussion of its biochemical and cellular effects, its potential molecular targets, and its role in elucidating biological processes.

Further research and publication are necessary to determine the specific properties and potential applications of this compound as a chemical tool for scientific investigation. Without such studies, any discussion of its utility in biochemical assays, cell-based models, or target validation would be purely speculative.

Future Research Directions and Challenges

Unexplored Reactivity and Synthetic Opportunities

The synthesis of 4-benzyl-1-isobutyrylpiperidine would conventionally proceed via the acylation of 4-benzylpiperidine (B145979) with isobutyryl chloride or a related activated derivative. While this appears straightforward, a deeper exploration of its synthetic landscape is warranted. Future research could focus on developing novel, more efficient, and stereoselective synthetic routes.

Key Research Areas:

Catalytic Acylation: Investigating the use of novel catalysts to promote the N-acylation under milder conditions, potentially avoiding the use of corrosive acid chlorides and the formation of stoichiometric byproducts.

Flow Chemistry Approaches: The implementation of continuous flow reactors for the synthesis could offer advantages in terms of safety, scalability, and reaction control, particularly for exothermic acylation reactions.

Asymmetric Synthesis: While the parent compound is achiral, the introduction of substituents on the benzyl (B1604629) or piperidine (B6355638) rings could create chiral centers. Developing enantioselective synthetic methods for chiral analogs of this compound would be a significant advancement, allowing for the investigation of stereospecific biological activities.

Table 1: Potential Synthetic Routes for Investigation

RouteDescriptionPotential AdvantagesChallenges
Direct Acylation Reaction of 4-benzylpiperidine with isobutyryl chloride or anhydride.Simple, well-established methodology.Use of potentially hazardous reagents, formation of salt byproducts.
Catalytic Amidation Use of a catalyst to directly couple isobutyric acid with 4-benzylpiperidine.Atom-economical, environmentally benign.Requires development of a suitable and efficient catalyst system.
Reductive Amination Reaction of isobutyraldehyde (B47883) with a suitable piperidine precursor followed by reduction.Access to a wider range of starting materials.May require multiple steps and careful control of reaction conditions.

Deeper Mechanistic Insights into Biological Interactions

The biological activity of 4-benzylpiperidine itself is known; it acts as a monoamine releasing agent. The introduction of the N-isobutyryl group is likely to modulate this activity. The lipophilicity and steric bulk of the isobutyryl group could significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Future research should aim to elucidate the precise mechanism of action of this compound and its potential therapeutic targets.

Key Research Questions:

Receptor Binding Profile: Does the N-isobutyryl group alter the binding affinity and selectivity for monoamine transporters (dopamine, norepinephrine, serotonin)?

Enzyme Inhibition: Could the compound inhibit enzymes such as monoamine oxidase (MAO) or other metabolic enzymes?

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and isobutyryl moieties would be crucial to understand how structural changes impact biological activity. For instance, exploring different N-acyl groups (e.g., acetyl, propionyl, benzoyl) could reveal key determinants for potency and selectivity.

Integration of Advanced Computational Methods

In silico techniques are indispensable tools in modern drug discovery, enabling the prediction of properties and the rational design of new molecules. For a compound with limited empirical data like this compound, computational methods offer a powerful starting point for investigation.

Future Computational Studies:

Molecular Docking: Docking studies can predict the binding mode and affinity of the compound with various biological targets, such as monoamine transporters and enzymes.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the conformational changes involved.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, guiding the design of analogs with improved pharmacokinetic profiles.

Development of Novel Analytical Tools for Derivative Characterization

As new derivatives and potential metabolites of this compound are synthesized and studied, robust analytical methods will be required for their detection and characterization.

Areas for Analytical Method Development:

Chromatographic Methods: Development of sensitive and specific High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods coupled with mass spectrometry (MS) for the quantification of the compound and its metabolites in biological matrices.

Spectroscopic Analysis: Detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to unambiguously confirm the structure of new analogs.

Chiral Separation Techniques: For chiral derivatives, the development of chiral chromatography methods will be essential to separate and analyze individual enantiomers.

Expanding the Scope of N-Acylpiperidine Research

The study of this compound should not be seen in isolation but as part of a broader effort to explore the chemical and biological diversity of N-acylpiperidines.

Broader Research Directions:

Library Synthesis: The creation of a diverse library of N-acylpiperidines with variations in both the N-acyl group and the 4-position substituent would provide a valuable resource for high-throughput screening against a range of biological targets.

Exploration of New Therapeutic Areas: While the parent compound suggests a focus on the central nervous system, N-acylpiperidines have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Screening this compound and its analogs in these areas could uncover novel therapeutic applications.

Understanding the Role of the Amide Bond: The amide bond in N-acylpiperidines can adopt different conformations (cis/trans isomerism), which can significantly impact biological activity. Research into the conformational preferences of this compound and the factors influencing them would be highly informative.

Q & A

Q. What degradation pathways should be prioritized during stability studies of this compound under accelerated conditions?

  • Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and analyze products via LC-QTOF-MS. Focus on hydrolytic cleavage of the isobutyryl group and oxidation of the benzyl moiety. Use Arrhenius modeling to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.